Desloratadine-d5

Overview

Description

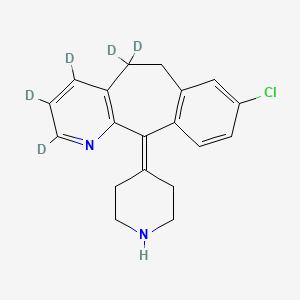

Desloratadine-d5 is a deuterated form of desloratadine, an antihistamine used to treat allergies. The deuterium atoms in this compound replace hydrogen atoms, which can help in pharmacokinetic studies by providing a stable isotope for tracing the compound’s metabolism and distribution in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: Desloratadine-d5 is synthesized by incorporating deuterium into the desloratadine molecule. The process typically involves the use of deuterated reagents and solvents. One common method is the hydrogen-deuterium exchange reaction, where desloratadine is treated with deuterium gas in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves rigorous quality control to ensure the purity and consistency of the deuterated product. Techniques such as liquid chromatography and mass spectrometry are used to verify the incorporation of deuterium .

Chemical Reactions Analysis

Types of Reactions: Desloratadine-d5 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxylated metabolites.

Reduction: Reduction reactions can convert this compound back to its parent compound.

Substitution: Halogenation and other substitution reactions can modify the aromatic rings in this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products Formed: The major products formed from these reactions include various hydroxylated and halogenated derivatives of this compound, which can be analyzed for their pharmacological properties .

Scientific Research Applications

Pharmacokinetic Studies

Desloratadine-d5 is utilized in pharmacokinetic studies to trace the metabolic pathways of desloratadine without interference from its natural isotopes. The stable isotope labeling allows for precise quantification in biological matrices.

- Bioavailability Assessment : Studies have demonstrated that this compound can be used to evaluate the bioavailability of desloratadine formulations. For instance, a comparative bioavailability study indicated that desloratadine 5 mg film-coated tablets are bioequivalent to Aerius 5 mg tablets, with pharmacokinetic parameters such as AUC (Area Under Curve) and Cmax (Maximum Concentration) falling within acceptable ranges .

- Metabolic Pathway Elucidation : The use of this compound aids in understanding the metabolic pathways by allowing researchers to differentiate between the drug and its metabolites. This is particularly valuable in studies assessing drug-drug interactions or the effects of food on drug metabolism .

Clinical Research Applications

This compound has been employed in various clinical trials to assess its efficacy and safety profile compared to other antihistamines.

- Chronic Urticaria Treatment : In clinical trials, desloratadine has shown significant improvements in symptoms of chronic idiopathic urticaria (CIU), including pruritus and hives. A study indicated that patients receiving desloratadine experienced marked relief compared to placebo, with effects sustained throughout the treatment period .

- Dosing Studies : Research has explored higher dosing regimens of desloratadine (up to 10 mg) for patients who do not respond adequately to standard doses. This approach has demonstrated significant reductions in Urticaria Activity Scores (UAS7) and improvements in quality of life metrics among nonresponsive patients .

Mechanistic Insights

This compound also contributes to understanding the mechanisms underlying antihistamine action.

- H1-Receptor Antagonism : As a selective H1-receptor antagonist, desloratadine effectively blocks histamine action at peripheral sites, which is crucial for alleviating allergic symptoms without causing sedation. Studies have shown that it does not penetrate the central nervous system significantly, making it a preferred choice for patients requiring non-sedating antihistamines .

- Anti-inflammatory Effects : In vitro studies have indicated that desloratadine can inhibit the release of pro-inflammatory cytokines from mast cells, suggesting potential applications beyond allergy treatment, such as in inflammatory conditions .

Case Studies and Research Findings

Several notable case studies highlight the effectiveness and safety profile of desloratadine:

Mechanism of Action

Desloratadine-d5, like desloratadine, acts as a selective antagonist of the histamine H1 receptor. By blocking this receptor, it prevents the action of histamine, a compound involved in allergic reactions. This leads to the relief of symptoms such as nasal congestion, sneezing, and itching . The deuterium atoms do not alter the pharmacological activity but provide a means to study the drug’s behavior in the body more accurately .

Comparison with Similar Compounds

Desloratadine: The non-deuterated form, used widely as an antihistamine.

Loratadine: A precursor to desloratadine, also used to treat allergies.

Cetirizine: Another second-generation antihistamine with similar uses.

Uniqueness of Desloratadine-d5: this compound’s uniqueness lies in its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. This makes it a valuable tool in drug development and research, offering insights that are not possible with non-deuterated compounds .

Biological Activity

Desloratadine-d5 is a deuterium-labeled derivative of desloratadine, which is the active metabolite of the non-sedating antihistamine loratadine. This compound is primarily utilized in pharmacological studies to trace metabolic pathways and assess biological activity due to its isotopic labeling. This article explores the biological activity of this compound, focusing on its pharmacodynamics, case studies, and related research findings.

- Common Name : this compound

- CAS Number : 1020719-34-9

- Molecular Formula : CHDClN

- Molecular Weight : 315.85 g/mol

This compound retains the pharmacological properties of desloratadine while allowing for enhanced tracking in biological systems due to the incorporation of deuterium, which can influence its metabolic stability and pharmacokinetics .

Pharmacodynamics

Desloratadine acts as a selective H1-receptor antagonist, exhibiting anti-allergic and anti-inflammatory properties. Its mechanism involves blocking histamine at peripheral H1 receptors without significant central nervous system penetration, thus minimizing sedative effects commonly associated with first-generation antihistamines .

Key Findings

- Affinity for H1 Receptors : Desloratadine has approximately 15-fold higher affinity for H1 receptors compared to loratadine, indicating enhanced potency in inhibiting histamine-induced responses .

- Anticholinergic Activity : Although desloratadine exhibits some anticholinergic properties, these are not clinically relevant at therapeutic doses. In vitro studies suggest that significant antimuscarinic effects occur only at concentrations far exceeding those used therapeutically .

- Safety Profile : Clinical trials have shown that desloratadine does not significantly impair psychomotor performance or interact adversely with alcohol, making it a safer option for patients requiring antihistaminic treatment .

Case Studies

A notable case study documented a recurrent fixed drug eruption (FDE) secondary to desloratadine in a 59-year-old female patient. The patient experienced skin eruptions correlated with the administration of desloratadine, leading to a diagnosis based on clinical presentation and patch testing. This case highlights the potential for adverse reactions even with non-sedating antihistamines like desloratadine .

Table 1: Summary of Biological Activity Studies on this compound

Q & A

Basic Research Questions

Q. How can researchers confirm the isotopic purity of Desloratadine-d5 in experimental settings?

- Methodological Answer : Isotopic purity is typically verified using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy. For HRMS, monitor the molecular ion cluster ([M+H]+) at m/z 315.85 (C19H14D5ClN2) and compare the isotopic abundance ratio (D/H) to theoretical values. For deuterium distribution analysis, 2H NMR can resolve deuterium incorporation at specific positions .

Q. What safety precautions are critical when handling this compound in metabolic studies?

- Methodological Answer : Follow GHS hazard codes:

- Use PPE (gloves, lab coat, eye protection) to avoid skin/eye contact (H315/H319) .

- Work in well-ventilated areas (P271) to mitigate respiratory irritation (H335).

- Implement spill management protocols (P302+P352) and avoid inhalation of aerosols .

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is preferred for sensitivity and specificity. Use a deuterated internal standard (e.g., this compound itself) to correct for matrix effects. Validate the method with calibration curves (1–500 ng/mL) and precision/accuracy checks (±15%) .

Q. What are the key considerations for synthesizing this compound?

- Methodological Answer : Focus on deuteration efficiency at specific positions (e.g., aromatic or aliphatic sites). Use catalytic deuteration or isotope exchange reactions under controlled pH/temperature. Confirm deuteration sites via 2H NMR or isotope ratio mass spectrometry .

Q. How does this compound function as an internal standard in pharmacokinetic studies?

- Methodological Answer : Its near-identical chemical properties to non-deuterated Desloratadine minimize matrix interference. Use it to normalize extraction efficiency and ionization variability in LC-MS/MS workflows. Ensure a 1:1 molar ratio with the analyte in spiked samples .

Advanced Research Questions

Q. How to design a pharmacokinetic study using this compound to account for inter-individual metabolic variability?

- Methodological Answer :

- Cohort Design : Stratify participants by CYP3A4/CYP2D6 genotypes (major metabolizing enzymes).

- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h post-dose.

- Data Normalization : Use this compound to correct for instrument drift and matrix effects.

- Statistical Analysis : Apply non-compartmental modeling (e.g., WinNonlin) to calculate AUC, Cmax, and t1/2 .

Q. How to resolve contradictory data in metabolite identification studies involving this compound?

- Methodological Answer :

- Orthogonal Techniques : Combine LC-MS/MS fragmentation patterns with high-resolution accurate mass (HRAM) data.

- Stable Isotope Tracing : Compare metabolite profiles of this compound vs. non-deuterated analogs to distinguish artifacts.

- Reproducibility Checks : Repeat experiments under varying pH/temperature conditions to assess metabolite stability .

Q. What experimental strategies ensure this compound stability under varying storage conditions?

- Methodological Answer :

- Stress Testing : Expose the compound to heat (40°C), light (UV-Vis), and humidity (75% RH) for 4 weeks. Monitor degradation via LC-UV.

- Storage Recommendations : Store at -20°C in amber vials with desiccants. Avoid repeated freeze-thaw cycles .

Q. How to optimize tissue distribution studies of this compound in preclinical models?

- Methodological Answer :

- Sample Preparation : Homogenize tissues (e.g., liver, kidney) in ice-cold PBS (pH 7.4). Use protein precipitation (acetonitrile) for analyte extraction.

- Quantification : Apply a validated LC-MS/MS method with a lower limit of quantification (LLOQ) of 0.1 ng/g. Include recovery studies (≥85%) .

Q. What validation parameters are critical for this compound-based assays in regulatory compliance?

- Methodological Answer :

- Specificity : No interference from endogenous compounds at the retention time of the analyte.

- Linearity : R² ≥ 0.99 over the calibration range.

- Precision/Accuracy : Intra-day/inter-day CV ≤ 15%, accuracy within ±20% of nominal values.

- Stability : Document short-term (24 h, room temperature) and long-term (-80°C, 6 months) stability .

Properties

IUPAC Name |

13-chloro-5,6,7,9,9-pentadeuterio-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2/i1D,2D,3D2,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUOIFJMECXRGI-ZMXCGMLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=C(C(=C3CCNCC3)C4=C(CC2([2H])[2H])C=C(C=C4)Cl)N=C1[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601115929 | |

| Record name | 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2,3,4,5,5-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601115929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-34-9 | |

| Record name | 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2,3,4,5,5-d5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2,3,4,5,5-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601115929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.